molecular formula C14H6ClF2N3O3 B11777378 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11777378
M. Wt: 337.66 g/mol
InChI Key: VQFSQXICMAEJTE-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitro compound.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: Formation of 5-(2-Amino-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may be used to study the effects of oxadiazole derivatives on various biological pathways.

Medicine

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like nitro and fluoro can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazole
  • 3-(2,6-Difluorophenyl)-1,2,4-oxadiazole
  • 5-(2-Chloro-5-nitrophenyl)-3-phenyl-1,2,4-oxadiazole

Uniqueness

The combination of chloro, nitro, and difluorophenyl groups in 5-(2-Chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole makes it unique compared to other oxadiazole derivatives

Properties

Molecular Formula

C14H6ClF2N3O3

Molecular Weight

337.66 g/mol

IUPAC Name

5-(2-chloro-5-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H6ClF2N3O3/c15-9-5-4-7(20(21)22)6-8(9)14-18-13(19-23-14)12-10(16)2-1-3-11(12)17/h1-6H

InChI Key

VQFSQXICMAEJTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)F

Origin of Product

United States

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